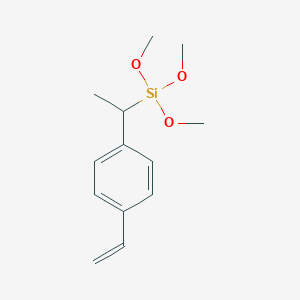
Styrylethyltrimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrylethyltrimethoxysilane is a useful research compound. Its molecular formula is C13H20O3Si and its molecular weight is 252.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
-
Inverse Vulcanization
- Overview: STEMS is used to convert elemental sulfur into polysilanes through inverse vulcanization, creating high-sulfur-content polymers.
- Applications: The resultant materials are utilized in:
- Infrared optics
- Catalysis
- Lithium-sulfur batteries
- Pollutant remediation
- Antibacterial surfaces
- Heal-able materials
-
Silane Coupling Agent
- Functionality: Acts as a bridge between organic polymers and inorganic materials, improving adhesion and mechanical properties.
- Applications in Composites: STEMS enhances the performance of composite materials by promoting interfacial bonding between fillers (like silica) and resin matrices.
-
Mesoporous Silica Synthesis
- Method: Organically-modified mesoporous silica can be prepared using STEMS through a one-pot synthesis method.
- Properties: The resulting materials exhibit high surface areas and controlled pore sizes, making them suitable for applications in catalysis and drug delivery.
Property Value Surface Area > 800 m²/g Pore Size 2-5 nm Pore Volume 0.5-1.0 cm³/g -
Environmental Applications
- Pollutant Remediation: STEMS-modified silica microparticles have shown enhanced capabilities for pollutant capture and degradation, indicating its potential role in environmental cleanup technologies.
Safety Considerations
While STEMS has numerous beneficial applications, it is important to note that it can be irritating to the skin, eyes, and respiratory system. Proper handling protocols should be followed to mitigate risks associated with exposure.
特性
分子式 |
C13H20O3Si |
|---|---|
分子量 |
252.38 g/mol |
IUPAC名 |
1-(4-ethenylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H20O3Si/c1-6-12-7-9-13(10-8-12)11(2)17(14-3,15-4)16-5/h6-11H,1H2,2-5H3 |
InChIキー |
ZVDJGAZWLUJOJW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC |
正規SMILES |
CC(C1=CC=C(C=C1)C=C)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















